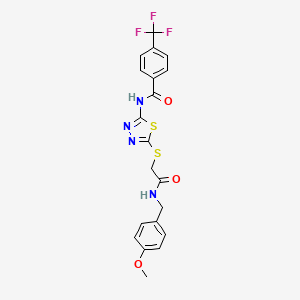
GLS1 Inhibitor-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLS1 Inhibitor-7 is a compound that targets the enzyme glutaminase 1 (GLS1), which plays a crucial role in glutamine metabolism. Glutamine metabolism is essential for the proliferation and survival of cancer cells, making GLS1 a significant target for cancer therapy . This compound has shown promise in inhibiting the growth of various cancer cells by disrupting their metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common synthetic methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and filtration to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
GLS1 Inhibitor-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
GLS1 Inhibitor-7 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown efficacy in inhibiting the growth of various cancer cells by disrupting glutamine metabolism.
Metabolic Studies: Used to study the role of glutamine metabolism in cellular processes.
Drug Development: Serves as a lead compound for developing new anticancer drugs.
Immunotherapy: Enhances antitumor immune responses by reprogramming T cells.
Age-Related Diseases: Potential therapeutic applications in treating age-related diseases such as muscle wasting and arteriosclerosis.
Mécanisme D'action
GLS1 Inhibitor-7 exerts its effects by inhibiting the enzyme glutaminase 1 (GLS1), which is responsible for converting glutamine to glutamate. This inhibition disrupts the glutamine metabolism pathway, leading to reduced energy production and biosynthesis of nucleotides and lipids in cancer cells . The compound also impacts the tumor microenvironment by enhancing the glycolytic activity of T cells and depleting regulatory T cells, thereby boosting antitumor immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
CB-839: Another GLS1 inhibitor that has shown efficacy in reducing tumor growth and metastasis.
Telaglenastat: A GLS1 inhibitor used in combination with other drugs to enhance anticancer effects.
Uniqueness of GLS1 Inhibitor-7
This compound is unique in its ability to target specific metabolic pathways in cancer cells, making it a promising candidate for combination therapies. Its ability to enhance antitumor immune responses sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H17F3N4O3S2 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
N-[5-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-30-15-8-2-12(3-9-15)10-24-16(28)11-31-19-27-26-18(32-19)25-17(29)13-4-6-14(7-5-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,29) |
Clé InChI |
PMSLFFQKBPIINC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















